N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Catalog No.
S11280601
CAS No.
M.F
C11H6BrN5O5
M. Wt
368.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Product Name

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

IUPAC Name

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Molecular Formula

C11H6BrN5O5

Molecular Weight

368.10 g/mol

InChI

InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18)

InChI Key

RRVORVDIIUDTSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC=C(C=N2)Br

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a chemical compound characterized by its unique structure, which includes a bromopyrimidine moiety and a dinitrobenzamide group. The molecular formula for this compound is C10H7BrN4O4C_{10}H_{7}BrN_{4}O_{4} and it has a molecular weight of approximately 300.09 g/mol. Its structure comprises a pyrimidine ring substituted with a bromine atom at the 5-position and a benzamide group with two nitro substituents at the 3 and 5 positions of the aromatic ring. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical for compounds containing both electrophilic and nucleophilic sites. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of nitro groups on the benzene ring makes it more electrophilic, allowing for further substitution reactions.
  • Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amines under certain conditions, altering the compound's biological activity.

The reactivity of this compound is influenced by its functional groups, which can participate in various organic transformations.

Compounds similar to N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide have been investigated for their biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that such compounds may exhibit:

  • Antimicrobial Properties: Some derivatives show activity against various bacterial strains.
  • Anticancer Activity: The presence of halogenated pyrimidines has been associated with anticancer properties, potentially due to their ability to interfere with nucleic acid synthesis.
  • Inhibition of Enzymatic Activity: Compounds with similar structures have been found to inhibit specific enzymes involved in cancer cell proliferation.

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound.

The synthesis of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide can be achieved through several methods:

  • Bromination of Pyrimidine: Starting from pyrimidine derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formation of Dinitrobenzamide: The benzamide portion can be synthesized by reacting dinitrobenzoic acid with an amine in the presence of coupling agents like EDC or DCC.
  • Coupling Reaction: Finally, the brominated pyrimidine and dinitrobenzamide can be coupled using standard coupling techniques such as Suzuki or Buchwald-Hartwig reactions.

These methods allow for the efficient synthesis of this compound while enabling modifications to enhance its properties.

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new antimicrobial or anticancer agents.
  • Research Tool: It can serve as a probe in biochemical assays to study enzyme interactions or cellular processes.
  • Building Block in Organic Synthesis: This compound can be utilized as an intermediate in synthesizing more complex molecules in organic chemistry.

Interaction studies involving N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide typically focus on its binding affinity to biological targets such as proteins or nucleic acids. Techniques such as:

  • Molecular Docking: Computational methods can predict how well this compound binds to specific targets.
  • In Vitro Assays: Laboratory experiments can assess its biological activity against various cell lines or microbial strains.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesSimilarity Level
N-(4-bromopyridin-2-yl)acetamideBrominated pyridine moiety0.90
5-Bromo-N-methylpyridin-2-amineMethylated nitrogen on pyridine0.83
N1-(5-Bromopyridin-2-yl)ethane-1,2-diamineEthylene diamine linker0.82
5-Bromo-N,N-dimethylpyridin-2-amineDimethylated nitrogen on pyridine0.79
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneDifferent position of bromination on pyrimidine0.78

The uniqueness of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide lies in its combination of both halogenated pyrimidine and dinitro-substituted benzamide functionalities, which may confer distinct biological activities not found in these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

366.95523 g/mol

Monoisotopic Mass

366.95523 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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